molecular formula C18H17ClN2O2 B6572070 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-20-4

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6572070
CAS No.: 921913-20-4
M. Wt: 328.8 g/mol
InChI Key: OCWDEYTVDSUYEH-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a 2-chlorophenyl group linked via an amide bond to a 1-ethyl-2-oxo-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name

2-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-21-16-9-8-13(11-12(16)7-10-17(21)22)20-18(23)14-5-3-4-6-15(14)19/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWDEYTVDSUYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Starting Materials : 6-Amino-2-hydroxyquinoline derivatives or substituted anilines with carbonyl-containing reagents.

  • Catalysts : Hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH).

  • Solvents : Ethanol or methanol under reflux (60–80°C).

  • Yield : 65–75% after recrystallization.

Example Protocol

  • Dissolve 6-nitro-2-hydroxyquinoline (10 mmol) in ethanol.

  • Add HCl (2 equiv) and heat at 70°C for 12 hours.

  • Neutralize with NaHCO₃, filter, and recrystallize from ethanol/water.

The introduction of the ethyl group at the nitrogen atom involves alkylation using ethyl bromide or ethyl iodide.

Key Parameters

ParameterOptimal ConditionEffect on Yield
Alkylating Agent Ethyl bromide (1.2 eq)Minimizes over-alkylation
Base K₂CO₃ (2.5 eq)Enhances nucleophilicity
Solvent DMF or acetonitrileImproves solubility
Temperature 60°C, 6–8 hoursBalances reaction rate/side reactions

Yield : 70–80% after column chromatography (hexane/EtOAc 3:1).

Step 3: Amidation with 2-Chlorobenzoyl Chloride

The final step couples the ethylated tetrahydroquinoline with 2-chlorobenzoyl chloride under Schotten-Baumann conditions .

Procedure

  • Dissolve the N-ethylated intermediate (5 mmol) in THF.

  • Add 2-chlorobenzoyl chloride (1.1 eq) dropwise at 0–5°C.

  • Stir for 2 hours, then quench with ice water.

  • Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.

Yield : 60–68%.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Cost Efficiency : Replace THF with toluene for amidation to reduce solvent costs.

  • Safety : Use continuous flow reactors to control exothermic reactions during alkylation.

  • Purification : Implement centrifugal partition chromatography for higher throughput.

Optimization Strategies for Yield and Purity

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
Acetonitrile37.57293
THF7.56590

Polar aprotic solvents like DMF improve nucleophilicity, enhancing alkylation efficiency.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% via intermediate stabilization.

  • Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward amide formation.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃)

    • δ 4.12 (q, J=7.2 Hz, 2H, NCH₂)

    • δ 7.45–8.10 (m, 4H, aromatic protons).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

  • Retention Time : 6.8 minutes (purity >98%).

Comparative Analysis of Alternative Synthetic Pathways

Method A: Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes, 300 W irradiation.

  • Advantage : Reduces reaction time by 75%.

  • Drawback : Limited scalability.

Method B: Enzymatic Catalysis

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Yield : 55% with 99% enantiomeric excess.

  • Use Case : Preferred for chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced analogs of the compound.

  • Substitution: : Substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be employed in the study of enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be used as a probe in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The following table summarizes key structural differences and molecular properties of the target compound and its analogues:

Compound Name Benzamide Substituent Tetrahydroquinolin Substituent Molecular Formula Molecular Weight (g/mol) Use/Notes
2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Target) 2-Chloro 1-Ethyl C₁₉H₁₈ClN₂O₂ 341.82 Likely research intermediate
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 2-(Difluoromethylsulfanyl) 1-Ethyl C₁₉H₁₇F₂N₂O₂S 391.42 Unknown
5-Chloro-2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 5-Chloro-2-methoxy 1-Methyl C₁₈H₁₇ClN₂O₃ 356.80 Screening compound
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide Chloroacetamide 1-H (methyl on acetamide) C₁₂H₁₂ClN₂O₂ 257.69 Synthetic intermediate
Key Observations:

Replacing chloro with difluoromethylsulfanyl () introduces bulkier, lipophilic substituents, which may alter solubility and receptor affinity . The 5-chloro-2-methoxy substitution () combines halogen and ether groups, possibly improving metabolic resistance or target selectivity .

Tetrahydroquinoline Modifications: The 1-ethyl group in the target compound increases steric hindrance compared to the 1-methyl group in ’s analogue. Ethyl substituents may enhance lipophilicity, affecting membrane permeability and pharmacokinetics . ’s compound replaces the benzamide with a chloroacetamide chain, shifting the molecule’s polarity and reactivity, making it more suitable as a synthetic building block .

Structural Validation and Crystallography

The SHELX software suite () and structure-validation protocols () are critical for confirming the stereochemistry and purity of such compounds. For instance, the ethyl and methyl substituents on the tetrahydroquinoline ring require precise crystallographic analysis to avoid misassignment .

Biological Activity

2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a chloro substituent, a quinoline moiety, and a sulfonamide group, which are known to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O3C_{17}H_{17}ClN_{2}O_{3}. The compound's structure can be described as follows:

ComponentDescription
Chloro Group Enhances reactivity and biological activity
Quinoline Moiety Known for intercalating with DNA
Sulfonamide Group Mimics natural substrates to inhibit enzymes

The biological activity of this compound is primarily attributed to its mechanism of action involving enzyme inhibition and DNA interaction. The sulfonamide group is known to inhibit specific enzymes by mimicking the structure of natural substrates, effectively blocking their active sites. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which may lead to antimicrobial and anticancer effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties against various pathogens.
  • Anticancer Properties : The ability of the quinoline moiety to intercalate with DNA suggests potential anticancer applications. In vitro studies have demonstrated cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : The sulfonamide component has been linked to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives and found that those containing quinoline structures exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Another research article assessed the cytotoxic effects of quinoline-based compounds on various cancer cell lines, reporting IC50 values indicating significant growth inhibition in breast cancer cells .

Data Table: Biological Activity Comparison

The following table summarizes the biological activities reported for this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition (DHPS)
2-chloro-N-(1-ethyl-2-oxo...benzamideModerateSignificantYes
Quinoline Derivative AHighModerateYes
Sulfonamide Derivative BLowHighNo

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

The synthesis typically involves:

  • Tetrahydroquinoline core formation : Achieved via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine under acidic conditions (e.g., HCl in ethanol at 60–80°C) .
  • Amide coupling : The benzamide group is introduced using coupling agents like EDCl/HOBt in dichloromethane or DMF at room temperature .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How is structural confirmation performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions (e.g., chloro group at C2, ethyl group at N1) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 359.12 for C19_{19}H18_{18}ClN2_2O2_2) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 63.6%, H: 5.0%, N: 7.8%) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : ~3.5 (moderate lipophilicity, favoring membrane permeability) .
  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane .
  • Stability : Hydrolytically stable under neutral pH but degrades under strong acidic/basic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths, angles, and torsion angles. For example, the tetrahydroquinoline ring adopts a boat conformation, and the benzamide group is planar with a dihedral angle of 12.5° relative to the quinoline core .
  • Validation : R-factor (<0.05) and residual electron density maps ensure accuracy .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response profiling : Establish IC50_{50} values using standardized assays (e.g., kinase inhibition assays with ATP concentrations adjusted to physiological levels) .
  • Off-target screening : Use proteome-wide microarrays to identify non-specific interactions .
  • Meta-analysis : Compare datasets from orthogonal methods (e.g., SPR vs. ITC for binding affinity measurements) .

Q. How does structural modification (e.g., halogen substitution) impact bioactivity?

  • Chloro vs. Fluoro : The chloro group enhances electrophilic reactivity (e.g., covalent binding to cysteine residues in kinases), while fluoro improves metabolic stability .
  • Ethyl vs. Propyl side chains : Ethyl at N1 optimizes steric fit in hydrophobic enzyme pockets (e.g., 10-fold higher potency in COX-2 inhibition vs. propyl analogs) .

Q. What in vitro/in vivo models are suitable for evaluating therapeutic potential?

  • In vitro :
    • Cancer: NCI-60 cell line panel for cytotoxicity screening .
    • Neurodegeneration: Primary neuron cultures treated with Aβ oligomers to assess neuroprotection .
  • In vivo :
    • Xenograft models (e.g., HCT-116 colorectal cancer in nude mice) for antitumor efficacy .
    • Pharmacokinetics: Plasma half-life (~2.5 hours in rats) and brain penetration (logBB = -0.8) via LC-MS/MS .

Methodological Guidance

Q. How to troubleshoot low yields in the final amide coupling step?

  • Activation issues : Replace EDCl with DCC or HATU for improved coupling efficiency .
  • Solvent optimization : Switch to anhydrous DMF to minimize hydrolysis of activated intermediates .
  • Temperature control : Perform reactions at 0–4°C to suppress side reactions .

Q. What analytical techniques validate purity for biological assays?

  • HPLC : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) with UV detection at 254 nm; purity >98% required .
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvates .

Q. How to design SAR studies for target optimization?

  • Scaffold hopping : Replace tetrahydroquinoline with indole or benzothiophene cores to assess ring flexibility .
  • Isosteric replacements : Substitute the benzamide with sulfonamide or urea groups to modulate hydrogen-bonding interactions .
  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

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